molecular formula C26H31N5O3 B2413261 N-butyl-2-{4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetyl]piperazin-1-yl}acetamide CAS No. 1115392-47-6

N-butyl-2-{4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetyl]piperazin-1-yl}acetamide

Cat. No.: B2413261
CAS No.: 1115392-47-6
M. Wt: 461.566
InChI Key: VKKKUNTUTGPWEU-UHFFFAOYSA-N
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Description

N-butyl-2-{4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetyl]piperazin-1-yl}acetamide is a complex organic compound that features a quinazolinone core, a piperazine ring, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-{4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetyl]piperazin-1-yl}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Acylation of Piperazine: The piperazine ring is acylated using acyl chlorides or anhydrides to introduce the acetyl group.

    Coupling Reactions: The quinazolinone and piperazine derivatives are coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    N-Butylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the piperazine nitrogen.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen and the butyl chain.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides (e.g., butyl bromide) in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinazolinone N-oxides or piperazine N-oxides.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

N-butyl-2-{4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetyl]piperazin-1-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Pharmaceutical Research: It serves as a lead compound in the development of new drugs targeting various diseases.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-butyl-2-{4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share structural similarities.

    Piperazine Derivatives: Compounds such as 1-acetylpiperazine are structurally related.

Uniqueness

N-butyl-2-{4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetyl]piperazin-1-yl}acetamide is unique due to its combination of a quinazolinone core with a piperazine ring and a butyl chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-butyl-2-[4-[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3/c1-2-3-13-27-23(32)18-29-14-16-30(17-15-29)24(33)19-31-22-12-8-7-11-21(22)25(28-26(31)34)20-9-5-4-6-10-20/h4-12H,2-3,13-19H2,1H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKKUNTUTGPWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1CCN(CC1)C(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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